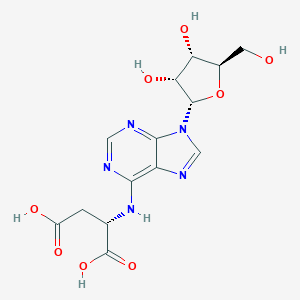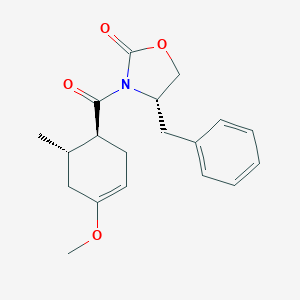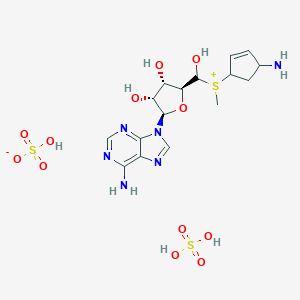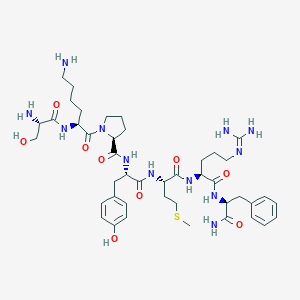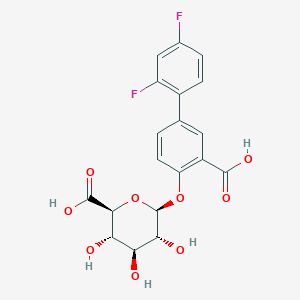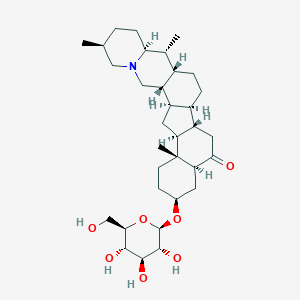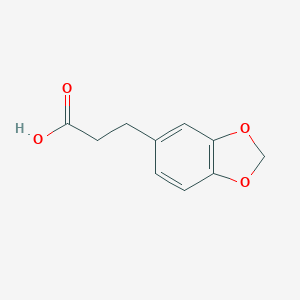
2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular architecture. In the case of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, the compound was synthesized through a reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate. This process highlights the use of sodium methylate as a catalyst to facilitate the esterification and the construction of the compound's core structure .
Molecular Structure Analysis
The molecular structure of organic compounds is pivotal in determining their chemical behavior and potential applications. For instance, the crystal structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol was elucidated using Mo Ka data. The compound was found to be monoclinic with specific cell dimensions and a molecular weight of 372.4. The orientation of the trans-4-tert-butylcyclohexyl residue in relation to the ester group was noted to be unique compared to other equatorial esters, which could influence its reactivity and interactions .
Chemical Reactions Analysis
The reactivity of an ester can be explored through its reactions with various nucleophiles. The compound 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester underwent several reactions, including with aniline, o-phenylenediamine, and o-aminophenol. These reactions are indicative of the compound's ability to participate in nucleophilic substitution. Additionally, thermal cyclization of the ester led to the formation of different fluorinated chromene and furan derivatives, showcasing its potential for generating diverse molecular structures .
Physical and Chemical Properties Analysis
The physical properties such as melting point and density are crucial for the characterization of organic compounds. The (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol has a melting point of 326 K and a density of 1.28 Mg m^-3. These properties, along with the molecular structure, can be used to predict the compound's solubility, stability, and suitability for various applications. The chemical properties, such as reactivity towards nucleophiles and the ability to undergo cyclization, are also essential for understanding the compound's potential uses in chemical synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
Oxidative Cleavage Applications
4-Phenyl-3-butyn-2-one, a compound related to 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester, has been studied for its oxidative cleavage by alkaline hydrogen peroxide, forming benzoic and acetic acids. This process is significant for understanding the mechanisms of oxidative cleavage in electron-deficient acetylenes, which is relevant in various chemical syntheses (Sawaki, Inoue, & Ogata, 1983).
Photochemical Synthesis
The compound's esters have been utilized in photochemical approaches for synthesizing chromones. This research highlights the potential of such esters in photo-Fries reactions and as direct chromone precursors (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Analytical Chemistry Applications
In analytical chemistry, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, closely related to 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester, has been used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Inhibition of Glycollate Oxidase
2-Hydroxy-3-butynoic acid and its methyl ester have been investigated for their effects on photosynthesis and pigment formation in plants, specifically examining their role as inhibitors of glycollate oxidase (Jenkins, Rogers, & Kerr, 1982).
Synthesis of Pyrethroids Pesticides
An intermediate structurally related to 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester has been utilized in the synthesis of pyrethroids pesticides, highlighting its potential in agricultural applications (Chu-he, 2012).
Eigenschaften
IUPAC Name |
methyl 4-phenylmethoxybut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEISPTLHFVDDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466877 | |
| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |
CAS RN |
149125-61-1 | |
| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



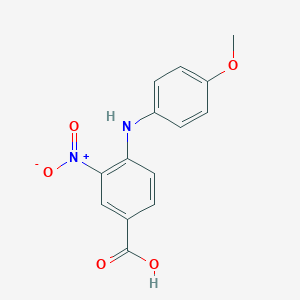
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
